
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide, also known as Suvorexant, is a novel drug that has been developed for the treatment of insomnia. It is a selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles. Suvorexant has been shown to be effective in improving sleep latency, total sleep time, and wake after sleep onset in patients with insomnia.
Wirkmechanismus
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide is a selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles. Orexin receptors are located in the hypothalamus and are involved in the promotion of wakefulness. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide blocks the binding of orexin to its receptors, which results in the promotion of sleep.
Biochemical and Physiological Effects:
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease wakefulness and increase sleep time in animal models of insomnia. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to decrease the activity of orexin neurons in the hypothalamus, which is consistent with its mechanism of action. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to have a low potential for abuse and dependence, which is an important consideration for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its mechanism of action and efficacy. Another advantage is that it has a low potential for abuse and dependence, which makes it a safer alternative to other drugs that are used to treat insomnia. One limitation is that it is a relatively new drug, and there is still much to be learned about its long-term safety and efficacy.
Zukünftige Richtungen
There are a number of future directions for the study of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide. One direction is to investigate its efficacy in other sleep disorders, such as narcolepsy and restless leg syndrome. Another direction is to investigate its potential for use in combination with other drugs, such as antidepressants and anxiolytics. It will also be important to continue to study the long-term safety and efficacy of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide, particularly in elderly patients and those with comorbid conditions. Finally, it will be important to investigate the potential for the development of tolerance and dependence with long-term use of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide.
Synthesemethoden
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide is synthesized by a multi-step process starting from 5-methyl-2-pyridinecarboxylic acid. The first step involves the conversion of 5-methyl-2-pyridinecarboxylic acid to its acid chloride derivative, which is then reacted with cyclopentylamine to give the corresponding amide. The amide is then treated with trifluoroacetic acid to remove the protecting group, which results in the formation of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been extensively studied in preclinical and clinical trials. In preclinical studies, N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to improve sleep latency, total sleep time, and wake after sleep onset in animal models of insomnia. In clinical trials, N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to be effective in improving sleep parameters in patients with insomnia. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has also been studied in patients with obstructive sleep apnea, where it has been shown to improve sleep quality and reduce the severity of sleep apnea.
Eigenschaften
IUPAC Name |
N-(5-methylpyridin-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-6-7-11(13-8-9)14-12(15)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWRDBZLLKIXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)
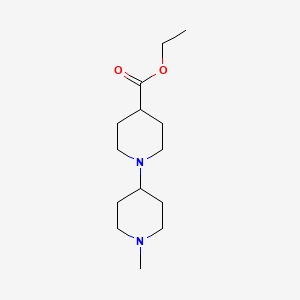
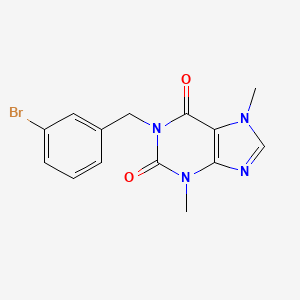
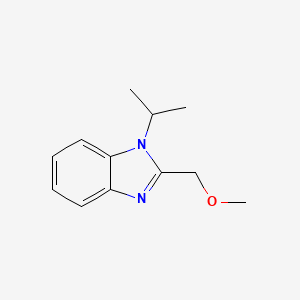

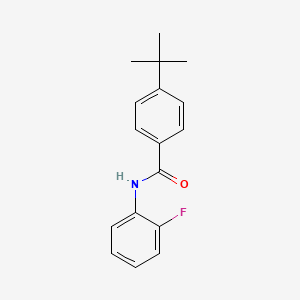
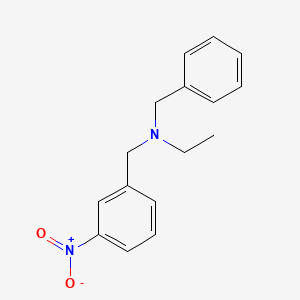
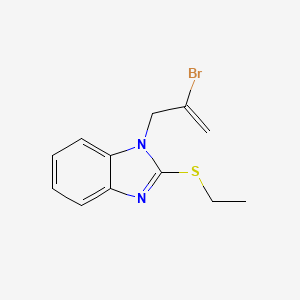
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)